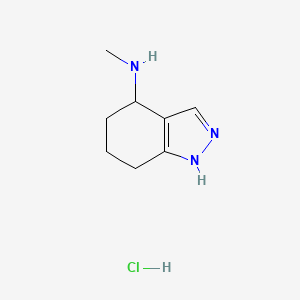

N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

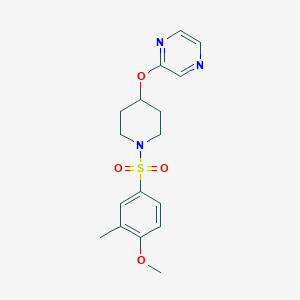

“N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride” is a compound that belongs to the class of indazoles . Indazoles are nitrogen-containing heterocyclic moieties that are widely investigated in medicinal research . They are important fused aromatic heterocyclic systems containing a benzene and a pyrazole ring .

Synthesis Analysis

The synthesis of “this compound” involves condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine, yielding cyclic β-keto esters . These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C8H13N3.ClH/c1-9-7-3-2-4-8-6(7)5-10-11-8;/h5,7,9H,2-4H2,1H3,(H,10,11);1H . This indicates that the compound has a molecular weight of 187.67 . Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 187.67 .Aplicaciones Científicas De Investigación

Expedient Synthesis and Functionalization

N-Methyl- and N-alkylamines are crucial in synthesizing a wide range of chemicals for academic and industrial purposes. They are foundational in creating life-science molecules, highlighting the significance of developing efficient methods for their synthesis. A study by Senthamarai et al. (2018) discusses a cost-effective reductive amination process using cobalt oxide nanoparticles for synthesizing various N-methylated and N-alkylated amines, including amino acid derivatives and existing drug molecules, underscoring the method's potential for broad application in chemical manufacturing (Senthamarai et al., 2018).

Novel Compound Synthesis

The modification and functionalization of indazole derivatives are a key area of research due to their significance in drug development and material science. El’chaninov et al. (2018) reported the N-methylation of 5-nitro-1H-indazole leading to the synthesis of various novel compounds, showcasing the versatility of indazole derivatives in synthesizing bioactive and functional materials (El’chaninov et al., 2018).

Metal-free Catalysts for Amine Methylation

Blondiaux et al. (2014) explored the methylation of amines using carbon dioxide under metal-free conditions, introducing an innovative approach to amine functionalization. This research is pivotal for developing environmentally friendly and sustainable chemical synthesis processes (Blondiaux et al., 2014).

Renewable Polyamides from Fatty Acids

Renewable resources have gained attention for producing environmentally sustainable materials. Türünç et al. (2012) investigated the synthesis of fatty acid-derived amine functional monomers and their subsequent polymerization into renewable polyamides, highlighting the potential of using renewable resources in polymer science (Türünç et al., 2012).

Amine-functionalized Silica for Various Applications

Amine-functionalized colloidal silica plays a crucial role in numerous applications ranging from catalysis to drug delivery. Soto-Cantu et al. (2012) provided methods for the synthesis and rapid characterization of amine-functionalized silica, offering insights into producing research-grade materials for diverse applications (Soto-Cantu et al., 2012).

Mecanismo De Acción

While the specific mechanism of action for “N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride” is not directly mentioned in the retrieved sources, it is noted that indazoles have been recognized as an important therapeutic target for treating inflammatory diseases, especially related to the respiratory system, but also for various types of cancer .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-9-7-3-2-4-8-6(7)5-10-11-8;/h5,7,9H,2-4H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDAWAPNWCAAIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=C1C=NN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2398888.png)

![(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2398890.png)

![(3As,7aR)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2398892.png)

![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2398894.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)